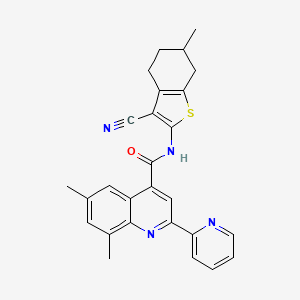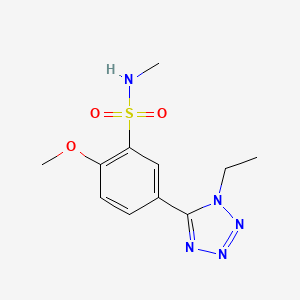![molecular formula C20H19ClN4O3 B6100774 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B6100774.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide, also known as compound X, is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide X is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and kill bacteria. In addition, it has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has a number of advantages and limitations for lab experiments. One advantage is that it has a wide range of biological activities, which makes it useful for studying various biological processes. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have toxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide X. One direction is to study its mechanism of action in more detail, in order to better understand how it produces its biological effects. Another direction is to study its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, future research could focus on developing new analogs of this compound X with improved biological activity and reduced toxicity.
Méthodes De Synthèse
Compound X has been synthesized using a specific method that involves the reaction of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide with 4-nitrophenylacetic acid. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been shown to have a positive effect on cognitive function and memory.
Propriétés
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13-20(14(2)24(23-13)12-16-5-3-4-6-18(16)21)22-19(26)11-15-7-9-17(10-8-15)25(27)28/h3-10H,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGJBZPLLCXBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]piperazine](/img/structure/B6100698.png)
![2-{4-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6100701.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B6100710.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)

![2-[3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B6100722.png)
![2-{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6100738.png)
![N-cycloheptyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6100741.png)

![3-(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6100762.png)
![N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6100770.png)
![4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6100780.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)